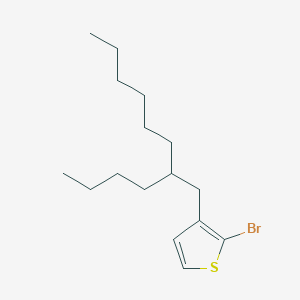![molecular formula C15H12F3NO2 B13166083 2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)
2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate is an organic compound that features a trifluoroethyl group attached to a biphenyl structure through a carbamate linkage. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with [1,1’-biphenyl]-2-yl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
[1,1’-biphenyl]-2-yl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: The carbamate linkage can be reduced to form amines and alcohols.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug design and development, particularly in the modification of pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with molecular targets through the trifluoromethyl group, which can enhance binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoromethyl functionality.
2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group attached to an amine.
2,2,2-Trifluoroethyl acetate: An ester with a trifluoroethyl group.
Uniqueness
2,2,2-Trifluoroethyl [1,1’-biphenyl]-2-ylcarbamate is unique due to its combination of a biphenyl structure with a trifluoroethyl carbamate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H12F3NO2 |
|---|---|
Poids moléculaire |
295.26 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Clé InChI |
PHJJCPKKCDJLCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)

![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)



![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)



